2-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Synthesis of the Trifluoromethyl-Substituted Pyrimidine: The pyrimidine ring with a trifluoromethyl group can be synthesized through nucleophilic substitution reactions, starting from a suitable pyrimidine precursor.
Coupling with Piperazine: The piperazine moiety is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.
Final Assembly: The final step involves the coupling of the cyclopropyl group with the pyrimidine-piperazine intermediate under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(piperazin-1-yl)methanone: A simpler analog without the trifluoromethyl-pyrimidine moiety.
Trifluoromethyl-substituted pyrimidines: Compounds with similar pyrimidine structures but different substituents.
Piperazine derivatives: Various compounds containing the piperazine ring with different functional groups.
Uniqueness
2-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-(trifluoromethyl)pyrimidine is unique due to its combination of a cyclopropyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
cyclopropyl-[4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c15-14(16,17)10-3-4-18-11(19-10)13(23)21-7-5-20(6-8-21)12(22)9-1-2-9/h3-4,9H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIILXOSREXODAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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